Home > Products > Screening Compounds P45337 > Cav 2.2/3.2 blocker 1
Cav 2.2/3.2 blocker 1 -

Cav 2.2/3.2 blocker 1

Catalog Number: EVT-12547504
CAS Number:
Molecular Formula: C28H30N2O3
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cav 2.2/3.2 blocker 1 is a compound that targets voltage-gated calcium channels, specifically the N-type calcium channel Cav 2.2 and the R-type calcium channel Cav 3.2. These channels play critical roles in various physiological processes, including neurotransmitter release, muscle contraction, and pain signaling. The inhibition of these channels has potential therapeutic applications in treating neurological disorders and chronic pain.

Source

The compound is derived from extensive research on calcium channels and their pharmacological inhibitors. Studies have shown that targeting these channels can provide relief from conditions such as chronic pain and epilepsy by modulating calcium influx into cells.

Classification

Cav 2.2/3.2 blocker 1 falls under the category of calcium channel blockers, which are substances that inhibit the activity of voltage-gated calcium channels. These blockers can be classified based on their selectivity for different types of calcium channels, with Cav 2.2 being an N-type and Cav 3.2 being an R-type channel.

Synthesis Analysis

Methods

The synthesis of Cav 2.2/3.2 blocker 1 involves several key steps, typically starting from commercially available precursors. The synthesis may employ techniques such as:

  • Refluxing: This process involves heating the reaction mixture to its boiling point to facilitate the reaction.
  • Chromatography: Used for purification of the final product, ensuring the removal of any by-products or unreacted starting materials.
  • Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the compound.

Technical Details

While specific synthetic routes may vary, a common approach includes:

  1. Formation of intermediates: Using coupling reactions to form key intermediates.
  2. Functional group modifications: Introducing or modifying functional groups to enhance binding affinity for the target calcium channels.
  3. Final cyclization or coupling: Completing the synthesis through cyclization or further coupling reactions to yield Cav 2.2/3.2 blocker 1.
Molecular Structure Analysis

Structure

Cav 2.2/3.2 blocker 1 possesses a complex molecular structure characterized by specific functional groups that interact with the calcium channels' binding sites. The precise three-dimensional arrangement is crucial for its efficacy as a blocker.

Data

The molecular weight, formula, and other structural data can be determined through techniques such as X-ray crystallography or advanced computational modeling methods like molecular docking studies.

Chemical Reactions Analysis

Reactions

Cav 2.2/3.2 blocker 1 undergoes specific chemical reactions that facilitate its interaction with calcium channels:

  • Binding interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the channel's pore region.
  • Competitive inhibition: It competes with natural ligands or ions for binding sites, effectively reducing calcium influx during depolarization events.

Technical Details

Detailed kinetic studies can provide insights into the binding affinity (Kd values) and inhibition constants (IC50 values), which are essential for understanding its potency as a blocker.

Mechanism of Action

Process

Cav 2.2/3.2 blocker 1 inhibits calcium influx through voltage-gated channels by stabilizing them in an inactive state:

  1. Channel activation: Normally, depolarization opens these channels allowing Ca²⁺ ions to flow into neurons.
  2. Blocker binding: The compound binds to specific sites on Cav 2.2 and Cav 3.2, preventing conformational changes necessary for channel opening.
  3. Reduced neurotransmitter release: This blockade decreases neurotransmitter release at synapses, thereby modulating synaptic transmission and reducing pain signaling.

Data

Electrophysiological studies using techniques like patch-clamp recordings can quantify changes in current flow through these channels in response to Cav 2.2/3.2 blocker 1.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility in various solvents is critical for formulation in pharmaceutical applications.

Chemical Properties

  • Stability: Stability under various pH conditions and temperatures must be assessed to ensure efficacy during storage and use.
  • Reactivity: The compound's reactivity with other biological molecules is crucial for predicting potential side effects or interactions.

Relevant Data or Analyses

Characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability.

Applications

Cav 2.2/3.2 blocker 1 has significant scientific applications, particularly in:

  • Neurological research: Understanding pain pathways and neurotransmitter dynamics.
  • Therapeutic development: Potential use in medications for chronic pain management, epilepsy treatment, and other neurological disorders where modulation of calcium signaling is beneficial.

Properties

Product Name

Cav 2.2/3.2 blocker 1

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2

InChI Key

VFEFRFUXSHOSQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.